REACTION_CXSMILES
|
Cl[C:2]1[C:3]([NH:9][C:10]([NH:12][C:13](=[O:20])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[S:11])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.C[O-].[Na+].O>CN1C(=O)CCC1>[Cl:8][C:6]1[CH:7]=[C:2]2[S:11][C:10]([NH:12][C:13](=[O:20])[C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[N:9][C:3]2=[N:4][CH:5]=1 |f:1.2|
|
Name
|
N-(3,5-dichloropyridin-2-ylcarbamothioyl)benzamide
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)NC(=S)NC(C1=CC=CC=C1)=O
|
Name
|
sodium methoxide
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
CUSTOM
|
Details
|
purified on by silica gel chromatography (0-5% (9:1 MeOH:NH4OH)/chloroform)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=NC1)N=C(S2)NC(C2=CC=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.256 mmol | |
AMOUNT: MASS | 364 mg | |
YIELD: PERCENTYIELD | 7.85% | |
YIELD: CALCULATEDPERCENTYIELD | 7.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |